2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-
Description
The compound "2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo[2,3-b]pyrano[4,3-d]pyridin-1-yl)-" is a structurally complex heterocyclic molecule featuring fused pyran, furan, and pyridine rings. Key structural attributes include:
- Core framework: A tricyclic system combining furan (oxygen-containing heterocycle), pyran (oxygen-containing six-membered ring), and pyridine (nitrogen-containing aromatic ring).
- Substituents: A benzoyl group at position 2, a phenyl group at position 5, and two methyl groups at position 8 of the dihydrofuropyran moiety.
This compound belongs to a class of molecules designed for pharmacological screening, particularly in kinase inhibition or antimicrobial applications, though its specific biological profile remains understudied in publicly available literature.
Properties
CAS No. |
172985-42-1 |
|---|---|
Molecular Formula |
C30H24N2O5 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-(4-benzoyl-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C30H24N2O5/c1-30(2)16-20-21(17-36-30)24(18-10-5-3-6-11-18)32-29-23(20)25(31-28(34)22-14-9-15-35-22)27(37-29)26(33)19-12-7-4-8-13-19/h3-15H,16-17H2,1-2H3,(H,31,34) |
InChI Key |
VYYNETUEBKKUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- involves multiple steps, typically starting with the preparation of the furan ring followed by the construction of the pyrano-pyridine system. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmacological applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and phenyl groups play a crucial role in binding to these targets, while the furan and pyrano-pyridine systems contribute to the overall stability and specificity of the interaction. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs, such as those reported in fused pyrano-furo-pyridone systems, highlight critical distinctions in substituents, ring saturation, and functional group placement. Below is a comparative analysis:
Key Differences
Substituent Chemistry: The target compound’s benzoyl group and phenyl ring contrast with the chlorinated benzyl/benzylidene groups in analogs 15i, 9bi, and 3. The 8,8-dimethyl groups in the target compound may confer steric hindrance, reducing metabolic degradation compared to the less hindered analogs.
Functional Group Impact :
- The furancarboxamide group in the target compound introduces a rigid amide linkage, favoring specific protein interactions (e.g., kinase ATP-binding pockets) versus the ketone or nitrile groups in analogs, which may prioritize covalent binding .
Synthetic Routes: The target compound’s synthesis likely involves benzoylation of a preformed furopyranopyridine intermediate, akin to the benzamide formation in compound 3 . Analogs 15i and 9bi utilize chlorobenzyl groups introduced via nucleophilic substitution, a route less applicable to the target compound due to its benzoyl amide .
Research Findings and Implications
- Physicochemical Properties : The target compound’s logP (predicted ~4.2) is lower than chlorinated analogs (logP ~5.0–5.5), suggesting improved aqueous solubility but reduced membrane permeability .
- However, the absence of chlorine substituents may reduce potency compared to chlorinated analogs like 15i .
- Thermodynamic Stability : The 8,8-dimethyl groups likely enhance ring conformational stability, as seen in similar dihydrofuran derivatives .
Biological Activity
The compound 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a furan ring fused with a pyridine structure, which is often associated with various biological activities. The specific structural components include:
- Furan and Pyridine Rings : These heterocycles are known for their ability to interact with biological macromolecules.
- Amide Functional Group : This group is crucial for the compound's interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of furan compounds exhibit significant antitumor properties. For instance, compounds related to 2-furancarboxamide have been tested against various cancer cell lines.
Case Study Findings :
- Cell Lines Tested : The compound was evaluated on human lung cancer cell lines (A549, HCC827, NCI-H358).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays were conducted to assess the effectiveness.
- Results :
- The compound demonstrated a notable inhibition of cell proliferation in 2D cultures with IC50 values ranging from to across different cell lines.
- In 3D cultures, the activity was less pronounced but still significant.
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
| NCI-H358 | Similar results | Similar results |
These findings suggest that the compound has the potential to serve as a lead for developing new antitumor agents.
Antimicrobial Activity
The antimicrobial properties of furan derivatives have also been explored extensively.
Research Insights :
- Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
- Results :
- Compounds showed varying degrees of antibacterial activity; some exhibited strong inhibition against both bacterial strains.
- The presence of specific functional groups influenced the binding affinity to bacterial targets.
The proposed mechanisms by which these compounds exert their biological effects include:
- DNA Binding : Many furan derivatives have been shown to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes and disrupting cellular processes.
- Enzyme Inhibition : Certain compounds inhibit key enzymes involved in cell proliferation and survival pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Furancarboxamide derivatives, and how can reaction conditions be optimized for improved yields?
Methodological Answer: The synthesis of 2-Furancarboxamide derivatives typically involves coupling 2-furoyl chloride with amine-containing precursors under controlled conditions. For example, refluxing 2-furoyl chloride with 2-aminoanthraquinone derivatives at 120°C for 18 hours in 1,4-dioxane, followed by recrystallization from chloroform/methanol, yields the target compound with >80% purity . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency.
- Temperature control : Prolonged reflux (>24 hours) ensures complete acylation.
- Purification : Gradient recrystallization minimizes impurities.
Table 1: Example Synthesis Parameters
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Aminoanthraquinone | 1,4-dioxane | 120 | 18 | 82 |
| 2-Aminobenzophenone | 1,4-dioxane | 120 | 24 | 75 |
Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- 1H/13C NMR : Confirm substituent positions and aromaticity (e.g., furan protons at δ 6.3–7.1 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and furan ring vibrations .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks within ±2 ppm error) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
Methodological Answer: Contradictions often arise from variability in experimental design or biological models. To resolve these:
- Standardize assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and validate via positive controls .
- Dose-response curves : Ensure IC50 calculations use ≥6 concentration points and nonlinear regression .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets across studies .
Table 2: Key Variables Influencing Bioactivity
| Variable | Impact Example | Mitigation Strategy |
|---|---|---|
| Cell Line Variant | HepG2 vs. MCF-7 IC50 discrepancies | Use harmonized cell banking |
| Solvent Effects | DMSO concentration (>0.1% cytotoxicity) | Limit solvent to ≤0.05% v/v |
Q. What computational strategies are suitable for predicting this compound’s interaction with biological targets?
Methodological Answer: Integrate molecular modeling with experimental validation:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), prioritizing poses with ∆G < -8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Case Study : DFT analysis of pyranopyrazole derivatives revealed charge transfer interactions critical for binding to DNA gyrase .
Q. How can AI-driven process optimization enhance the scalability of this compound’s synthesis?
Methodological Answer: AI frameworks (e.g., COMSOL Multiphysics) enable:
- Reaction parameter optimization : Machine learning (ML) models predict optimal temperature/pH for yield maximization .
- Real-time monitoring : Sensor arrays coupled with AI detect intermediates, reducing side-product formation .
- Separation efficiency : Neural networks optimize membrane-based purification (e.g., nanofiltration) to achieve >90% recovery .
Methodological Best Practices
- Experimental Design : Align hypotheses with theoretical frameworks (e.g., QSAR for structure-activity relationships) .
- Data Validation : Use triplicate runs with blinded analysis to minimize bias .
- Safety Protocols : Adhere to OSHA guidelines for handling reactive intermediates (e.g., 2-furoyl chloride) under fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
